molecular formula C19H24N4O3S B11376856 2-ethyl-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}butanamide

2-ethyl-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}butanamide

Cat. No.: B11376856
M. Wt: 388.5 g/mol
InChI Key: LGJBEHOEHYXIJI-UHFFFAOYSA-N
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Description

2-ethyl-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}butanamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrrolidinone moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}butanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the thiadiazole ring through the reaction of a hydrazine derivative with a carbon disulfide derivative, followed by cyclization. The pyrrolidinone moiety can be introduced through a condensation reaction with an appropriate amine and a carbonyl compound. The final step involves the coupling of the methoxyphenyl group to the thiadiazole ring under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable solvents, can be considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-ethyl-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate

Uniqueness

2-ethyl-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}butanamide is unique due to its combination of a thiadiazole ring and a pyrrolidinone moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development .

Properties

Molecular Formula

C19H24N4O3S

Molecular Weight

388.5 g/mol

IUPAC Name

2-ethyl-N-[5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]butanamide

InChI

InChI=1S/C19H24N4O3S/c1-4-12(5-2)17(25)20-19-22-21-18(27-19)13-10-16(24)23(11-13)14-6-8-15(26-3)9-7-14/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,20,22,25)

InChI Key

LGJBEHOEHYXIJI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)C2CC(=O)N(C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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